Y-33075 dihydrochloride

Overview

Description

Y-33075 dihydrochloride: is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). It is derived from Y-27632 and exhibits greater potency, with an IC50 value of 3.6 nM . This compound is primarily used in scientific research to study the role of ROCK in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Y-33075 dihydrochloride involves multiple steps, starting from the precursor Y-27632. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. The process includes large-scale chemical synthesis, purification, and crystallization to obtain the dihydrochloride salt form. The compound is then subjected to rigorous quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Y-33075 dihydrochloride primarily undergoes reactions typical of small molecule inhibitors, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can exhibit different levels of ROCK inhibition .

Scientific Research Applications

Hepatic Stellate Cell Research

Y-33075 has been extensively studied for its effects on hepatic stellate cells (HSCs), which play a crucial role in liver fibrosis. Research indicates that Y-33075 significantly reduces contraction, fibrogenesis, and proliferation in activated primary mouse HSCs and human HSC lines. Notably, it has been shown to be approximately ten times more potent than another ROCK inhibitor, Y-27632.

Key Findings:

- Reduction in Contraction: At concentrations as low as 10 nM, Y-33075 effectively decreased phosphorylation of myosin light chain (p-MLC), which is critical for cellular contraction in HSCs .

- Increased Migration: Interestingly, while Y-33075 reduced contraction, it also enhanced the migration of HSCs at specific concentrations (100 nM to 10 µM), indicating a complex role in cellular dynamics .

Data Table: Effects of Y-33075 on HSCs

| Concentration (µM) | Effect on Contraction | Effect on Migration |

|---|---|---|

| 0.1 | Significant reduction | Increased |

| 1 | Significant reduction | Increased |

| 10 | Significant reduction | Decreased after 24h |

Neuroprotection Studies

Y-33075 has also shown promise in neuroprotective applications, particularly in the context of retinal ganglion cell (RGC) survival. A study demonstrated that Y-33075 significantly increased RGC survival and reduced neuroinflammation when administered in vitro.

Key Findings:

- Neuroprotective Effects: At a concentration of 50 µM, Y-33075 markedly increased RGC survival compared to controls, highlighting its potential as a therapeutic option for conditions such as glaucoma .

- Anti-inflammatory Mechanisms: Immunohistological analysis revealed that Y-33075 treatment led to reduced microglial activation markers and inhibited the expression of pro-inflammatory cytokines, suggesting its role in modulating neuroinflammation .

Data Table: Effects of Y-33075 on RGC Survival

| Treatment Group | RGC Survival Rate (%) | Microglial Activation |

|---|---|---|

| Control | 40 | High |

| Y-33075 (50 µM) | 80 | Low |

Implications for Chronic Liver Disease

The implications of Y-33075's action on HSCs are significant for chronic liver diseases characterized by fibrosis. By inhibiting ROCK activity, Y-33075 may offer therapeutic benefits by reducing fibrogenesis and promoting cell migration, which could aid in tissue remodeling and recovery from liver damage.

Mechanism of Action

Y-33075 dihydrochloride exerts its effects by selectively inhibiting ROCK. This inhibition blocks the phosphorylation of the myosin light chain, which in turn inhibits stress fiber assembly and cell contraction. The compound also affects other pathways involving protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), although with less potency compared to ROCK .

Comparison with Similar Compounds

Y-27632: The precursor to Y-33075 dihydrochloride, with a lower potency.

Fasudil: Another ROCK inhibitor with similar applications but different chemical structure.

H-1152: A highly potent ROCK inhibitor with a different mechanism of action.

Uniqueness: this compound is unique due to its high potency and selectivity for ROCK. It exhibits greater inhibitory activity compared to its precursor Y-27632 and other similar compounds, making it a valuable tool in scientific research .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Y-33075 dihydrochloride is a potent non-selective inhibitor of Rho-associated protein kinase (ROCK), which plays a significant role in various cellular functions, including contraction, migration, and proliferation of cells. This compound has garnered attention in recent studies for its biological activities, particularly in the context of hepatic stellate cells (HSCs) and retinal ganglion cells (RGCs).

Y-33075 inhibits ROCK, leading to a decrease in myosin light chain (MLC) phosphorylation, which is crucial for cellular contraction. The inhibition of ROCK by Y-33075 has been shown to reduce contraction and fibrogenesis in activated HSCs while simultaneously increasing their migration. This dual effect is particularly noteworthy as it suggests potential therapeutic applications in liver fibrosis and other conditions where HSC activity is dysregulated.

Key Findings from Research Studies

-

Effect on Hepatic Stellate Cells :

- In a study comparing Y-33075 with another ROCK inhibitor, Y-27632, Y-33075 demonstrated ten times greater potency in reducing contraction and proliferation of activated primary mouse HSCs and human HSC lines. Specifically, at concentrations of 1 μM and 10 μM, Y-33075 significantly decreased contraction while also promoting migration at lower concentrations (100 nM to 1 μM) over time .

-

Neuroprotective Effects :

- Another study focused on RGCs indicated that treatment with Y-33075 at 50 µM significantly increased RGC survival compared to controls. This was associated with reduced neuroinflammation, as evidenced by lower counts of activated microglia and astrocytes. RNA sequencing revealed that Y-33075 inhibited the expression of pro-inflammatory markers while upregulating neuroprotective markers .

-

Cell Migration and Fibrosis :

- The compound's ability to enhance cell migration was observed in both murine and human models. For instance, Y-33075 increased the migration of HSCs significantly after incubation periods of 4, 8, and 24 hours at specific concentrations . This effect may have implications for tissue repair mechanisms following injury.

Data Summary

Case Study: Hepatic Stellate Cell Activation

In a controlled experiment involving activated primary mouse HSCs isolated from FVB/NJ mice, the application of Y-33075 resulted in a marked reduction in contraction and fibrogenesis. The study highlighted that even at low concentrations (10 nM), there was a significant reduction in phosphorylated MLC levels, indicating effective ROCK inhibition .

Case Study: Retinal Ganglion Cell Survival

In an ex vivo study using adult rat models, Y-33075 was administered to evaluate its effects on RGC survival amid neuroinflammatory conditions. Results showed a significant increase in RGC viability alongside a reduction in inflammatory markers such as TNFα and IL-1β, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Y-33075 dihydrochloride, and how does its selectivity for ROCK compare to other kinase inhibitors?

this compound is a selective Rho-associated protein kinase (ROCK) inhibitor with an IC50 of 3.6 nM, demonstrating higher potency than Y-27632, a widely used ROCK inhibitor . Its selectivity arises from structural modifications that enhance binding affinity to the ATP-binding pocket of ROCK isoforms (ROCK1 and ROCK2). Unlike Y-27632, Y-33075 exhibits minimal off-target effects on PKC and CaMKII, making it preferable for studies requiring high specificity . Methodologically, researchers should validate selectivity using kinase profiling assays (e.g., Eurofins KinaseProfiler) and compare dose-response curves against reference inhibitors .

Q. What experimental parameters are critical for in vitro studies using this compound?

- Concentration Range : Start with 1–10 µM for ROCK inhibition in cell-based assays, adjusting based on cell type (e.g., 5 µM for retinal ganglion cell neurite outgrowth) .

- Solubility : Prepare stock solutions in DMSO (100 mg/mL) or water (50 mg/mL) with sonication to avoid precipitation .

- Controls : Include Y-27632 (10 µM) as a comparative control and a vehicle (DMSO) control to rule out solvent toxicity .

Q. How should this compound be stored to ensure stability?

Store lyophilized powder at -20°C for up to 3 years. For working solutions, aliquot and store at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Y-33075’s effects in different cancer models?

Contradictions may arise from context-dependent ROCK signaling. For example:

- Pro-Metastatic Effects : In HNSCC, Y-33075 inhibits invasion in HPV-negative tumors but shows limited efficacy in HPV-positive models due to differential reliance on ROCK/EGFR crosstalk .

- Anti-Proliferative Effects : In colorectal cancer (CRC), combine Y-33075 with RSK inhibitors (e.g., LJI308) to block compensatory YB-1 phosphorylation via MAPK/ERK pathways . Methodological Recommendation: Perform phosphoproteomic profiling (e.g., LC-MS/MS) to identify pathway crosstalk and validate using isoform-specific ROCK1/ROCK2 knockdown models .

Q. What are optimal strategies for evaluating Y-33075’s efficacy in in vivo neuroregeneration models?

- Dosage : Administer 10 mg/kg intraperitoneally in rodent models of optic nerve injury, monitoring intraocular pressure (IOP) reduction and axon regeneration .

- Delivery : Use osmotic pumps for sustained release or intravitreal injection for localized retinal effects .

- Outcome Metrics : Quantify RGC survival via immunohistochemistry (Brn3a+ cells) and axon growth using anterograde tracing (e.g., CTB-488) .

Q. How does this compound interact with other kinase inhibitors in combinatorial therapies?

Synergistic effects are observed when co-administered with:

- MEK Inhibitors (e.g., PD0325901) : To suppress ROCK/MAPK-driven resistance in CRC .

- LSD1 Inhibitors (e.g., Bomedemstat) : For epigenetic modulation in leukemia . Experimental Design: Use a matrixed dosing approach (e.g., Chou-Talalay method) to calculate combination indices (CI) and validate with RNA-seq to identify co-regulated pathways .

Q. What are the limitations of Y-33075 in 3D organoid or microfluidic models?

- Penetration : In dense organoids, optimize treatment duration (≥72 hours) and use fluorescent derivatives (e.g., BODIPY-labeled Y-33075) to track distribution .

- Shear Stress : In liver-chip models, calibrate flow rates to mimic physiological shear, which modulates ROCK activity independently of drug treatment .

Q. Data Analysis & Validation

Q. How can researchers distinguish ROCK-specific effects from off-target kinase inhibition?

- CRISPR Validation : Use ROCK1/ROCK2 double-knockout cell lines to confirm loss of Y-33075’s phenotypic effects .

- Phospho-Substrate Tracking : Monitor phosphorylation of direct ROCK targets (e.g., MYPT1 at Thr-696) via Western blot .

Q. What statistical approaches are recommended for dose-response studies?

Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50. Report Hill slopes to assess cooperativity and compare with Y-27632 using extra sum-of-squares F-tests .

Q. Ethical & Reporting Standards

Q. How should researchers report this compound usage in manuscripts?

Follow ARRIVE guidelines for in vivo studies and disclose:

Properties

IUPAC Name |

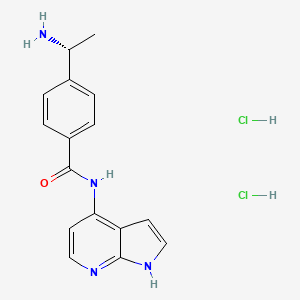

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFHAVRPVZNMGT-YQFADDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609036 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173897-44-4 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.